2-(4-Morpholinyl)-4,6-pyrimidinediamine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-morpholin-4-ylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNINLGZOWXWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559087 | |
| Record name | 2-(Morpholin-4-yl)pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122324-16-7 | |
| Record name | 2-(Morpholin-4-yl)pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 2 4 Morpholinyl 4,6 Pyrimidinediamine
Established Synthetic Pathways for the 2,4-Pyrimidinediamine Scaffold
The construction of the 2,4-pyrimidinediamine core relies on well-established principles of heterocyclic chemistry, primarily involving condensation and cyclization reactions, followed by functionalization of the pyrimidine (B1678525) ring.
The most prevalent method for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-containing one-carbon-nitrogen (N-C-N) fragment. bu.edu.eg This approach is highly versatile, allowing for the introduction of various substituents onto the resulting heterocyclic ring.
Key reactions include:
Pinner Synthesis : This classical method involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com Variations of this reaction, such as using β-keto esters, unsaturated ketones, or α-azidovinyl ketones with amidines, have expanded its scope. mdpi.com
Biginelli-like Reactions : These multicomponent reactions offer an efficient way to synthesize dihydropyrimidines, which can be subsequently oxidized to form the aromatic pyrimidine ring. These reactions often involve an aldehyde, a β-dicarbonyl compound, and urea or thiourea. mdpi.com
Cyclocondensation with Malononitrile Dimers : Amidines can react with malononitrile dimers in a [4+2] cyclocondensation reaction to yield substituted pyrimidines. mdpi.com
From β-formyl enamides : Samarium chloride can catalyze the cyclization of β-formyl enamides with urea under microwave irradiation to produce pyrimidines. organic-chemistry.org
These reactions can be promoted by various catalysts, including Lewis acids, Brønsted acids, and metal catalysts, and are often amenable to microwave-assisted and solvent-free conditions to improve yields and reaction times. mdpi.commdpi.comorganic-chemistry.org
Table 1: Overview of Condensation and Cyclization Reactions for Pyrimidine Synthesis
| Reaction Name | Key Reactants | Typical Conditions | Reference |
|---|---|---|---|
| Pinner Synthesis | 1,3-Dicarbonyl compounds, Amidines | Acidic or basic catalysis | mdpi.com |
| Biginelli-like Reaction | Aldehydes, β-Dicarbonyl compounds, (Thio)urea | Acid catalysis, Microwave irradiation | mdpi.com |
| From β-formyl enamides | β-Formyl enamides, Urea | Samarium chloride, Microwave irradiation | organic-chemistry.org |
Once the pyrimidine scaffold is formed, further modification is often necessary to achieve the desired substitution pattern. The C-4 and C-6 positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic substitution. wikipedia.org This characteristic is frequently exploited for introducing various functional groups.
A common strategy involves starting with a pyrimidine ring bearing good leaving groups, such as chlorine atoms, at the C-4 and C-6 positions (e.g., 2,4,6-trichloropyrimidine or 2,4-dichloro-5-fluoropyrimidine). nih.gov These chloro-substituents can be sequentially displaced by nucleophiles. For instance, the C-4 chlorine can be selectively substituted with an amine under specific reaction conditions, followed by substitution at the C-2 or C-6 position. nih.gov
Other methods for functionalization include:
C-Nucleophilic Substitution : C4-(1,2,4-triazol-1-yl) pyrimidine nucleosides can react with various carbon nucleophiles like nitroalkanes and malononitrile to introduce new carbon-carbon bonds at the C-4 position. nih.gov
Amide Group Activation : The amide linkage at the C-4 position can be activated using reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), followed by displacement with nucleophiles. nih.gov
Diazotization : An amino group at the C-4 position can be converted to a diazonium salt, which is then displaced by a nucleophile, such as water, to introduce a hydroxyl group. mdpi.com
The reactivity of the different positions on the pyrimidine ring allows for controlled and regioselective functionalization to build complex molecules. wikipedia.orgmdpi.com
Targeted Synthesis of 2-(4-Morpholinyl)-4,6-pyrimidinediamine and Analogues
The synthesis of the target compound requires the specific introduction of amino groups at the C-4 and C-6 positions and a morpholine (B109124) moiety at the C-2 position. This is typically achieved through a combination of nucleophilic substitution and modern cross-coupling methodologies.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. nih.govacs.org These reactions offer a powerful way to functionalize the pyrimidine ring with a wide range of substituents under relatively mild conditions. acs.org
Commonly used palladium-catalyzed reactions in pyrimidine synthesis include:
Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. It has been used for the C-C bond formation on pyrimidine scaffolds. mdpi.com
Hiyama Coupling : This involves the coupling of organosilanes with organic halides. An efficient protocol for the C-2 arylation of pyrimidine derivatives has been developed using Hiyama cross-coupling of pyrimidin-2-yl tosylates with organosilanes. semanticscholar.org
C-N Cross-Coupling (Buchwald-Hartwig Amination) : This reaction is crucial for forming C-N bonds and is widely used to introduce amine substituents onto aryl and heteroaryl rings, including pyrimidines. acs.org
Cross-Dehydrogenative Coupling (CDC) : This method involves the formation of a C-C bond through the coupling of two C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govacs.org
These reactions provide a versatile platform for creating libraries of substituted pyrimidines for drug discovery programs. acs.orgnih.gov
Table 2: Palladium-Catalyzed Cross-Coupling Reactions in Pyrimidine Synthesis
| Reaction Name | Electrophile | Nucleophile | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halide/Triflate | Organoboron Reagent | Stable reagents, mild conditions | mdpi.com |
| Hiyama Coupling | Pyrimidin-2-yl Tosylate | Organosilane | Tolerant of various functional groups | semanticscholar.org |
| Buchwald-Hartwig Amination | Aryl Halide/Pseudohalide | Amine | Forms C-N bonds directly | acs.org |
The morpholine group is a common substituent in many bioactive molecules, often introduced to improve physicochemical properties such as solubility. The introduction of a morpholine moiety onto a pyrimidine ring is typically achieved via nucleophilic aromatic substitution.
A common synthetic route starts with a di- or tri-chlorinated pyrimidine. The chlorine atoms serve as excellent leaving groups for substitution by the secondary amine of morpholine. For example, reacting a benzylated pyrimidine intermediate containing a chlorine atom at the C-6 position with morpholine under basic reflux conditions can yield the final morpholine-substituted product. nih.gov Similarly, 4,6-dichloropyrimidine can be reacted with morpholine to introduce the substituent at the C-4 or C-6 position. The reaction conditions, such as solvent and temperature, can be tuned to control the regioselectivity of the substitution.
In some cases, the morpholine group is part of a larger fragment that is coupled to the pyrimidine ring. For instance, a pyrimidine derivative can be coupled with a pre-functionalized morpholine-containing building block using one of the palladium-catalyzed cross-coupling reactions described previously.
Prodrug Design and Synthesis Strategies for Pyrimidinediamine Compounds
Poor aqueous solubility is a common challenge in the development of pyrimidine-based drug candidates. nih.gov The prodrug approach is a valuable strategy to overcome this limitation by temporarily modifying the active drug molecule with a promoiety that enhances its physicochemical properties. mdpi.com
For pyrimidinediamine compounds, the secondary amino groups are suitable positions for attaching a promoiety. unisi.it A common strategy involves creating an O-alkyl carbamate linker to connect the pyrimidine core to a water-solubilizing group. unisi.itnih.gov
Key steps in this prodrug synthesis often involve:
Reaction of the secondary amine on the pyrimidine ring with an activating agent like triphosgene to form a reactive carbonyl-chloride intermediate. unisi.it
Displacement of the chloride with an alcohol that contains the solubilizing promoiety, such as an N-methylpiperazino group, to form the final carbamate-linked prodrug. unisi.it
This one-pot, two-step procedure has been shown to be versatile for various pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds structurally related to pyrimidinediamines. unisi.itnih.gov Another approach involves linking the drug to stabilized dipeptides, which can have an affinity for intestinal peptide transporters like hPepT1, potentially improving oral bioavailability. nih.gov The choice of linker and promoiety is critical, as the prodrug must remain stable until it reaches its target, where it should efficiently cleave, either chemically or enzymatically, to release the active parent drug. mdpi.com
Table 3: Prodrug Strategies for Pyrimidine-based Compounds
| Promolety | Linker Type | Rationale for Use | Reference |
|---|---|---|---|
| N-methylpiperazino | O-alkyl carbamate | Increase aqueous solubility | nih.govunisi.it |
| Dipeptide (e.g., L-Glu-Sar) | Ester | Target intestinal peptide transporters (hPepT1) | nih.gov |
| Glucuronic acid | Ether (via spacer) | Improve solubility | nih.gov |
Rationale for Prodrug Development
Prodrugs are inactive or less active bioreversible derivatives of a parent drug molecule that undergo an enzymatic or chemical transformation in vivo to release the active drug. The development of prodrugs for a compound like this compound is a strategic approach to overcome potential biopharmaceutical and pharmacokinetic challenges. tandfonline.comnih.gov The primary motivations for designing prodrugs of this aminopyrimidine derivative would be to address issues such as poor aqueous solubility, limited membrane permeability, and unfavorable metabolic stability. nih.gov
The presence of two primary amine groups and a morpholine moiety in this compound can influence its physicochemical properties. While these groups can participate in hydrogen bonding, which is often beneficial for target interaction, they can also lead to high polarity and low lipophilicity, potentially hindering passive diffusion across biological membranes like the intestinal epithelium or the blood-brain barrier. rcsb.org Furthermore, primary amines can be susceptible to first-pass metabolism, which could reduce the oral bioavailability of the compound. nih.gov
By temporarily masking one or more of the functional groups, a prodrug can exhibit improved characteristics. For instance, converting an amine to an amide or a carbamate can increase lipophilicity, thereby enhancing absorption. nih.gov Moreover, specific promoieties can be chosen to target transporters in the gastrointestinal tract or other tissues, facilitating active uptake of the prodrug. nih.gov Once absorbed, the prodrug is designed to be cleaved by specific enzymes (e.g., esterases, amidases) or through chemical hydrolysis to release the active this compound at the desired site of action. This approach can lead to improved efficacy and a better therapeutic index for the parent compound.
Chemical Modification for Enhanced Biopharmaceutical Properties
Beyond the prodrug approach, direct chemical modifications of the this compound scaffold can be undertaken to enhance its biopharmaceutical properties. These modifications aim to fine-tune the molecule's physicochemical characteristics to achieve a better balance of solubility, permeability, and metabolic stability. nih.gov
The table below summarizes potential chemical modifications and their expected impact on the biopharmaceutical properties of this compound.
| Modification Strategy | Target Property | Rationale |
| N-Acylation of primary amines | Increased Lipophilicity, Prodrug formation | Masking the polar amine group with an acyl chain can increase lipophilicity and membrane permeability. The resulting amide can be designed to be hydrolyzed by amidases in vivo. |
| Introduction of a hydroxyl group | Increased Solubility | Adding a polar hydroxyl group can enhance aqueous solubility through hydrogen bonding with water molecules. |
| N-Alkylation of primary amines | Modulated Lipophilicity and Basicity | The introduction of small alkyl groups can fine-tune lipophilicity and the basicity of the nitrogen atoms, which can affect solubility and interactions with biological targets. |
| Formation of phosphate esters | Increased Solubility, Prodrug formation | A phosphate group can be introduced, often on a linker attached to an amine, to dramatically increase water solubility. This phosphate ester can be cleaved by phosphatases in the body to release the active drug. |
It is important to note that any chemical modification must be carefully designed to not only improve biopharmaceutical properties but also to retain or enhance the desired biological activity of the parent molecule. Structure-activity relationship (SAR) studies are crucial in guiding the design of such derivatives. nih.gov
Molecular Mechanisms of Action and Pharmacological Modulations
Soluble Guanylyl Cyclase (sGC) Stimulation by 2-(4-Morpholinyl)-4,6-pyrimidinediamine (BAY 41-8543)
This compound, also known as BAY 41-8543, is a potent, nitric oxide (NO)-independent stimulator of the enzyme soluble guanylyl cyclase (sGC). nih.govmedchemexpress.com This enzyme is the primary intracellular receptor for NO. physiology.orgapexbt.comnih.gov The activation of sGC is a critical step in a signaling pathway that plays a significant role in various physiological processes, including the regulation of vascular tone. nih.gov
The mechanism by which BAY 41-8543 stimulates sGC is characterized as NO-independent but strictly heme-dependent. nih.govnih.gov The sGC enzyme is a heterodimer containing a heme prosthetic group, which is essential for its activation by NO. physiology.orgnih.govsemanticscholar.org BAY 41-8543 requires the integrity of this reduced ferrous (Fe²⁺) heme moiety to exert its effect; it shows no activity on the heme-free or oxidized form of the enzyme. nih.govnih.govahajournals.org Unlike NO, BAY 41-8543 does not bind directly to the heme iron but is thought to interact with a novel, NO-independent regulatory site on the sGC enzyme, potentially on the α₁-subunit. nih.gov
A defining characteristic of BAY 41-8543's action is its strong synergistic relationship with nitric oxide. physiology.orgsemanticscholar.orgcaymanchem.com While it can stimulate sGC on its own, its efficacy is dramatically increased in the presence of NO. nih.gov In vitro studies have demonstrated that BAY 41-8543 can increase the activity of recombinant sGC by up to 92-fold. nih.govapexbt.comcaymanchem.comnih.gov When combined with an NO donor, the stimulation of sGC activity can be amplified by up to 200-fold. nih.govahajournals.org This synergistic effect is attributed to the ability of BAY 41-8543 to stabilize the nitrosyl-heme complex, making the enzyme more sensitive to its endogenous activator, NO. nih.govphysiology.orgnih.gov
| Parameter | Value | Source(s) |
| Mechanism of sGC Activation | NO-independent, Heme-dependent | nih.govnih.gov |
| Maximal sGC Stimulation (alone) | Up to 92-fold | nih.govapexbt.comcaymanchem.comnih.gov |
| Maximal sGC Stimulation (with NO) | Up to 200-fold | nih.govahajournals.org |
| Interaction with NO | Synergistic; stabilizes nitrosyl-heme complex | nih.govphysiology.orgnih.gov |
The pharmacological class of sGC modulators is divided into two main groups based on their dependence on the enzyme's heme group. BAY 41-8543 is classified as a heme-dependent sGC stimulator. nih.govnih.gov This class of compounds, which also includes YC-1 and BAY 41-2272, requires a functional, reduced heme moiety for activity and is rendered inactive if the heme group is oxidized or lost. nih.govahajournals.orgnih.gov
In contrast, heme-independent sGC activators, such as cinaciguat (B1243192) (BAY 58-2667), represent a distinct class. nih.govahajournals.org These molecules can activate sGC even in its oxidized or heme-free state, which is often prevalent in pathophysiological conditions associated with oxidative stress. nih.govfrontiersin.org Therefore, sGC stimulators like BAY 41-8543 work on the NO-sensitive form of the enzyme, whereas activators target the NO-insensitive form. ahajournals.org
Furthermore, BAY 41-8543 and other pyrazolopyridine derivatives were developed as more potent and specific successors to the initial sGC stimulator, YC-1. ahajournals.orgersnet.orgnih.gov Unlike YC-1, BAY 41-8543 is highly specific for sGC and does not exhibit significant inhibitory effects on phosphodiesterases (PDEs), such as PDE5, at concentrations required for sGC stimulation. nih.govahajournals.org
| Compound Class | Heme Requirement | Target sGC State | Example(s) | Source(s) |
| sGC Stimulators | Heme-Dependent | Reduced (Fe²⁺), NO-sensitive | BAY 41-8543, YC-1, Riociguat | nih.govahajournals.orgnih.gov |
| sGC Activators | Heme-Independent | Oxidized/Heme-free, NO-insensitive | Cinaciguat (BAY 58-2667) | nih.govahajournals.orgfrontiersin.org |
The stimulation of sGC by BAY 41-8543 directly modulates the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. nih.gov By enhancing sGC's catalytic activity, it increases the conversion of guanosine triphosphate (GTP) into the intracellular second messenger cGMP. physiology.orgcaymanchem.comresearchgate.net The resulting elevation in cGMP levels triggers a cascade of downstream events that mediate a variety of physiological responses. researchgate.netnih.gov
The primary downstream effectors of cGMP are:
cGMP-dependent protein kinases (PKG) : Considered the major effector, PKG is a serine/threonine kinase. nih.govnih.gov Upon activation by cGMP, PKG phosphorylates numerous target proteins in various cells, leading to effects such as smooth muscle relaxation (vasodilation) and the inhibition of platelet aggregation. physiology.orgresearchgate.netnih.gov
Cyclic Nucleotide-Gated (CNG) Ion Channels : These channels are directly regulated by cGMP binding. researchgate.netnih.gov
Phosphodiesterases (PDEs) : cGMP can allosterically regulate certain PDEs, which in turn degrade cGMP or cyclic adenosine (B11128) monophosphate (cAMP), creating a feedback mechanism. researchgate.netnih.gov
In human platelets, BAY 41-8543 has been shown to be a potent and direct stimulator of the cGMP/PKG/VASP (Vasodilator-Stimulated Phosphoprotein) pathway, a key cascade in the inhibition of platelet aggregation. nih.gov The broader effects of the cGMP cascade also include anti-proliferative and anti-fibrotic actions, often mediated by PKG's inhibition of pro-fibrotic signaling pathways. frontiersin.orgnih.gov
Kinase Inhibition by this compound Analogues
Analogues of this compound, particularly those based on a pyrimidine-2,4-diamine or 2,4-diaminopyrimidine-5-carboxamide (B3032972) framework, have been extensively investigated as inhibitors of protein kinases, most notably Spleen Tyrosine Kinase (Syk). nih.gov
Spleen tyrosine kinase (Syk) is a cytoplasmic, non-receptor tyrosine kinase that is essential for signal transduction downstream of various immune receptors, including Fc receptors (FcR) and the B-cell receptor (BCR). nih.gov The signaling cascade initiated by the activation of Fc receptors is fundamental to the function of many immune cells. nih.govnih.gov
The activation sequence is as follows:
The clustering of Fc receptors by immune complexes leads to the activation of a Src family kinase. nih.gov
This kinase phosphorylates tyrosine residues within a specific sequence on the receptor known as the immunoreceptor tyrosine-based activation motif (ITAM). nih.govnih.gov
Syk is then recruited to the phosphorylated ITAM via its tandem SH2 domains. nih.govnih.gov
This binding leads to the activation of Syk's kinase domain, which then phosphorylates a host of downstream substrate proteins, thereby propagating the intracellular signal. nih.govnih.govnih.gov
Syk kinase inhibitors that feature a pyrimidine-diamine core structure function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the Syk kinase domain, preventing the phosphorylation of its substrates and effectively blocking the entire downstream signaling cascade.
The high-affinity receptor for IgE (FcεRI) and the high-affinity receptor for IgG (FcγRI) are critical activating receptors expressed on the surface of immune cells such as mast cells, basophils, macrophages, and neutrophils. nih.govnih.govresearchgate.net The cross-linking of these receptors—by allergen-bound IgE in the case of FcεRI or by IgG-containing immune complexes for FcγRI—triggers a potent cellular response known as degranulation. nih.govresearchgate.net This process involves the rapid release of pre-formed inflammatory mediators (e.g., histamine) and the synthesis of other pro-inflammatory molecules. frontiersin.org
The entire degranulation process is critically and absolutely dependent on Syk kinase activity. nih.govfrontiersin.org Studies have shown that the genetic absence or pharmacological inhibition of Syk completely abrogates degranulation and cytokine release following FcεRI stimulation. nih.gov Analogues with a pyrimidine-diamine scaffold, such as the small molecule R406, have been demonstrated to be potent inhibitors of both FcεRI- and FcγRI-mediated degranulation in mast cells and other immune cells. researchgate.net By blocking Syk, these compounds prevent the release of inflammatory mediators, representing a key therapeutic strategy for managing allergic and autoimmune disorders. researchgate.netresearchgate.net
| Receptor | Activating Ligand | Key Signaling Kinase | Effect of Inhibition by Analogues | Immune Cell Types | Source(s) |
| FcεRI | Allergen-IgE complexes | Syk | Inhibition of degranulation and cytokine release | Mast cells, Basophils | nih.govresearchgate.netresearchgate.net |
| FcγRI | IgG immune complexes | Syk | Inhibition of degranulation and phagocytosis | Mast cells, Macrophages, Neutrophils | nih.govresearchgate.net |
Syk Kinase Inhibition and Fc Receptor Signaling Cascades
Impact on Inflammatory Mediator Release (e.g., cytokines, leukotrienes)
Derivatives of pyrimidine (B1678525) have been investigated for their anti-inflammatory properties. nih.gov The inflammatory process involves a variety of mediators, including cytokines and leukotrienes, which are key signaling molecules. mdpi.com Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-alpha), IL-1β, and IL-6 play a crucial role in orchestrating the inflammatory response. mdpi.com Leukotrienes, another class of inflammatory mediators, are involved in processes such as leukocyte chemotaxis and smooth muscle contraction. nih.gov
The phosphoinositide-3-kinase (PI3K)-Akt signaling pathway is a significant contributor to cytokine production. nih.gov Specifically, this pathway is involved in the production of TNF-alpha by macrophages in response to certain stimuli. nih.gov Inhibition of the PI3K-Akt pathway has been shown to reduce macrophage TNF-alpha production in vitro, highlighting it as a potential target for modulating inflammatory responses. nih.gov While direct studies on this compound's effect on specific cytokine or leukotriene release are not extensively detailed in the provided context, the known interaction of pyrimidine derivatives with pathways like PI3K suggests a potential mechanism for influencing inflammatory mediator release.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The this compound scaffold is a core component of various derivatives designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and differentiation. nih.govmdpi.com Dysregulation of EGFR signaling is a hallmark of several cancers, making it a prime therapeutic target. mdpi.com Pyrimidine-based compounds, including derivatives of 4,6-pyrimidinediamine, have been developed as potent EGFR inhibitors. nih.govnih.gov These small molecules, known as tyrosine kinase inhibitors (TKIs), typically function by competing with adenosine triphosphate (ATP) at its binding site within the EGFR kinase domain, thereby blocking the autophosphorylation of the receptor and subsequent signal transduction. mdpi.commdpi.com
Specific Binding Interactions with EGFR Active Site
The efficacy of pyrimidine-based EGFR inhibitors stems from their specific interactions within the ATP-binding pocket of the EGFR kinase domain. mdpi.com These inhibitors bind non-covalently or covalently to this site. mdpi.commdpi.com The binding is stabilized by various noncovalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. mdpi.com For instance, certain pyrimidine derivatives form crucial hydrogen bonds with key amino acid residues in the active site. The specific conformation of the DFG (Asp-Phe-Gly) motif within the kinase domain, which can be in an "in" (active) or "out" (inactive) state, influences inhibitor binding and selectivity. nih.gov Some irreversible inhibitors form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site, leading to prolonged inhibition of the receptor's activity. mdpi.com
Interference with Downstream Signaling Pathways (e.g., PI3K/AKT, RAS/RAF/MEK/ERK)
By blocking EGFR activation, this compound derivatives effectively disrupt the major downstream signaling cascades that drive oncogenesis. nih.gov EGFR inhibition prevents the activation of two principal pathways: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (also known as MAPK) pathway. nih.govwikipedia.org
The PI3K/AKT/mTOR pathway is central to regulating cell proliferation, growth, and survival. nih.govyoutube.com Inhibition of EGFR prevents the recruitment and activation of PI3K, which in turn blocks the phosphorylation and activation of AKT. mdpi.com This disruption can lead to cell cycle arrest and apoptosis. mdpi.comyoutube.com
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits signals from the cell surface to the nucleus to control gene expression related to cell proliferation and differentiation. nih.govmdpi.com Activated EGFR normally leads to the activation of the small GTPase RAS, which then initiates a phosphorylation cascade involving RAF, MEK, and finally ERK. wikipedia.orgnih.gov Activated ERK translocates to the nucleus to regulate transcription factors. Pyrimidine-based EGFR inhibitors block this entire cascade at its origin, thereby suppressing uncontrolled cell division. wikipedia.org
| Downstream Pathway | Key Components | Cellular Functions Regulated | Consequence of Inhibition |
| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Cell survival, growth, proliferation, metabolism nih.govyoutube.com | Inhibition of cell growth, induction of apoptosis mdpi.com |
| RAS/RAF/MEK/ERK | RAS, RAF, MEK, ERK (MAPK) | Cell proliferation, differentiation, survival nih.gov | Suppression of cell division and proliferation wikipedia.org |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
In addition to EGFR, the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases has emerged as another important target for pyrimidinediamine derivatives. nih.gov The FGFR signaling pathway, which includes four main receptors (FGFR1-4) and numerous FGF ligands, is vital for processes like cell proliferation, migration, and angiogenesis. nih.gov Aberrations in FGFR signaling, such as gene amplification, mutations, or fusions, are implicated in the development of various cancers. nih.govyoutube.com Consequently, inhibitors targeting this pathway have been developed, with several showing promise in clinical settings. youtube.com
Dual Kinase Inhibition Profiles (e.g., EGFR/FGFR)
A significant advancement in the development of pyrimidinediamine-based therapeutics is the creation of compounds with dual inhibitory activity against both EGFR and FGFR. nih.gov This dual-targeting strategy is particularly relevant in cancers where resistance to single-target EGFR inhibitors can arise through the activation of alternative signaling pathways, such as the FGF2-FGFR1 autocrine loop. nih.gov By simultaneously blocking both receptors, these dual inhibitors can offer a more comprehensive and durable anti-tumor effect. nih.govnih.gov
One study detailed the design and synthesis of 33 novel 4,6-pyrimidinediamine derivatives as dual EGFR and FGFR inhibitors. nih.gov Through screening and analysis, a lead compound, designated BZF 2, was identified as a highly selective and potent dual inhibitor. nih.gov This compound demonstrated significant inhibition of cell proliferation in non-small cell lung cancer (NSCLC) cell lines that are positive for both EGFR and FGFR1. nih.gov
| Compound | Target Cell Line | IC50 (μM) |
| BZF 2 | H226 | 2.11 nih.gov |
| BZF 2 | HCC827 GR | 0.93 nih.gov |
Other Investigated Molecular Targets and Pathways of Pyrimidinediamine Derivatives
The versatility of the pyrimidine scaffold allows for its incorporation into inhibitors targeting a range of other molecular pathways beyond EGFR and FGFR. nih.gov The structural properties of pyrimidine rings enable them to interact effectively with various biological targets, often through hydrogen bonding. nih.gov
Research has explored pyrimidine derivatives as inhibitors of kinases within the PI3K/Akt/mTOR pathway itself, not just as a downstream consequence of EGFR inhibition. nih.gov For example, 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) is a potent pan-class I PI3K inhibitor. nih.gov Additionally, pyrazolopyrimidines have been investigated as inhibitors of p70S6K, a kinase downstream of mTOR. nih.gov Fused pyrimidine systems have also been designed to act as dual-target inhibitors of BRD4 and PLK1, proteins involved in gene transcription and mitosis, respectively. mdpi.com
General Biological Activities of Pyrimidine and Pyrimidinediamine Scaffolds
The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a fundamental scaffold in a vast array of biologically active molecules. hud.ac.ukresearchgate.net Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes, underscoring their critical role in cellular processes. nih.govnih.gov Consequently, synthetic pyrimidine and pyrimidinediamine derivatives have been extensively explored for their therapeutic potential, exhibiting a broad spectrum of pharmacological activities. hud.ac.ukresearchgate.netnih.gov
The biological versatility of the pyrimidine scaffold is well-documented, with research demonstrating activities including:
Antimicrobial Activity: Pyrimidine derivatives have shown efficacy against various bacterial and fungal strains. hud.ac.ukresearchgate.netnih.gov For instance, certain substituted pyrimidines have demonstrated significant antibacterial action against both Gram-positive and Gram-negative bacteria. hud.ac.uk Additionally, fluorinated pyrimidines like Flucytosine are utilized as antifungal agents. hud.ac.ukresearchgate.net
Antiviral Activity: The pyrimidine core is present in several antiviral drugs. hud.ac.uknih.gov Its ability to interfere with viral replication has been a key area of research, leading to the development of agents effective against viruses such as Herpes Simplex Virus. hud.ac.uk
Anticancer Activity: A significant number of anticancer agents are based on the pyrimidine scaffold. hud.ac.uknih.govyoutube.com These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation. youtube.com
Anti-inflammatory Activity: Pyrimidine derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators. hud.ac.uknih.govnih.gov
Other Activities: The pharmacological profile of pyrimidines extends to antimalarial, anti-HIV, antihypertensive, and analgesic properties, among others. hud.ac.uknih.govnih.gov
The pyrimidinediamine scaffold, a subset of pyrimidine derivatives, also demonstrates a wide range of biological effects, largely overlapping with the broader pyrimidine class but with some distinct characteristics owing to the presence of the diamino groups. These groups can act as crucial hydrogen bond donors and acceptors, facilitating interactions with biological targets.
Table 1: Overview of Biological Activities of Pyrimidine and Pyrimidinediamine Scaffolds
| Biological Activity | Description | Key Findings |
| Antibacterial | Inhibition of bacterial growth. | Active against both Gram-positive and Gram-negative bacteria. hud.ac.uk |
| Antifungal | Inhibition of fungal growth. | Includes clinically used drugs like Flucytosine. hud.ac.ukresearchgate.net |
| Antiviral | Inhibition of viral replication. | Effective against viruses such as Herpes Simplex Virus. hud.ac.uk |
| Anticancer | Inhibition of cancer cell proliferation. | A common scaffold in chemotherapy agents. hud.ac.ukyoutube.com |
| Anti-inflammatory | Reduction of inflammation. | Demonstrated inhibition of inflammatory mediators. hud.ac.uknih.gov |
Exploration of Novel Enzyme Inhibitory Activities
The structural features of the pyrimidinediamine scaffold make it a privileged structure for the design of enzyme inhibitors. The two amino groups can be readily substituted to create a library of compounds with diverse physicochemical properties, allowing for the fine-tuning of interactions with the active sites of various enzymes. Research into the enzyme inhibitory activities of pyrimidinediamine derivatives has revealed their potential to target several key enzyme families, particularly protein kinases.
While specific enzyme inhibitory data for this compound is not extensively detailed in publicly available literature, the broader class of 2,4-diaminopyrimidine (B92962) and 4,6-diaminopyrimidine (B116622) derivatives has been the subject of significant investigation as enzyme inhibitors. These studies provide valuable insights into the potential targets of compounds featuring this core structure.
Kinase Inhibition:
A primary area of exploration for pyrimidinediamine derivatives is in the development of kinase inhibitors. Kinases play a central role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidinediamine scaffold can mimic the hinge-binding region of ATP in the kinase active site, leading to potent and often selective inhibition.
Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR): Certain 4,6-pyrimidinediamine derivatives have been identified as dual inhibitors of EGFR and FGFR. These kinases are implicated in the growth and survival of non-small cell lung cancer (NSCLC), and dual inhibition is a strategy to overcome resistance to single-target therapies.
Anaplastic Lymphoma Kinase (ALK): 2,4-Pyrimidinediamine derivatives have been designed as dual inhibitors of ALK and histone deacetylases (HDACs). This dual-action approach aims to enhance therapeutic efficacy in ALK-addicted cancers.
MAP Kinase-Activated Protein Kinase 2 (MK2): Novel 2,4-diaminopyrimidine compounds have been optimized as inhibitors of MK2, a kinase involved in the inflammatory response. These inhibitors have been shown to block the production of TNF-α.
Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR): The pyrimidine scaffold is a common feature in inhibitors of the PI3K/mTOR signaling pathway, which is crucial for cell growth and proliferation. While direct inhibition by this compound is not confirmed, the structural motif is present in known mTOR inhibitors.
Other Enzyme Inhibition:
Beyond kinases, pyrimidinediamine derivatives have shown inhibitory activity against other enzyme classes:
Methylenetetrahydrofolate Dehydrogenase (MTHFD): Diaminopyrimidine-based compounds have been identified as potent inhibitors of MTHFD1 and MTHFD2, enzymes involved in one-carbon metabolism, which is critical for nucleotide synthesis in cancer cells.
The following table summarizes the enzyme inhibitory activities of various pyrimidinediamine-containing compounds, illustrating the potential therapeutic applications of this scaffold.
Table 2: Selected Enzyme Inhibitory Activities of Pyrimidinediamine Derivatives
| Compound Class | Target Enzyme(s) | Therapeutic Area | Key Findings |
| 4,6-Pyrimidinediamine Derivatives | EGFR, FGFR | Cancer (NSCLC) | Dual inhibition to overcome drug resistance. |
| 2,4-Pyrimidinediamine Derivatives | ALK, HDACs | Cancer | Simultaneous inhibition enhances therapeutic activity. |
| 2,4-Diaminopyrimidine Derivatives | MK2 | Inflammation | Inhibition of TNF-α production in human monocytes. |
| Diaminopyrimidine-based Compounds | MTHFD1, MTHFD2 | Cancer | Potent inhibition of enzymes in one-carbon metabolism. |
Preclinical Pharmacological and Toxicological Investigations
In Vitro Efficacy Studies
Enzyme Activity Assays
Research into the enzymatic interactions of pyrimidine (B1678525) derivatives has revealed significant activity. One area of interest is the stimulation of soluble guanylate cyclase (sGC). Stimulators of sGC can enhance the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in processes like smooth muscle relaxation. nih.govnih.gov These stimulators can act synergistically with endogenous nitric oxide (NO) to increase sGC enzyme activity. nih.govresearchgate.netfrontiersin.org
In the realm of kinase inhibition, various pyrimidine derivatives have been evaluated for their potential as anticancer agents. For instance, certain 4,6-pyrimidinediamine derivatives were designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR). nih.gov Other studies have focused on 2,4-pyrimidinediamine derivatives as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs). nih.gov The inhibitory activity of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by half. researchgate.net
Table 1: Kinase Inhibition IC50 Values for Selected Pyrimidine Derivatives
| Compound Class | Target Kinase(s) | Cell Line | IC50 (µM) |
|---|---|---|---|
| 4,6-pyrimidinediamine derivative (BZF 2) | EGFR/FGFR1 | H226 | 2.11 nih.gov |
| 4,6-pyrimidinediamine derivative (BZF 2) | EGFR/FGFR1 | HCC827 GR | 0.93 nih.gov |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative (2g) | CDK9 | MIA PaCa-2 | Data indicates reliance on CDK9 inhibition semanticscholar.org |
This table presents data for various pyrimidine derivatives to illustrate the concept of kinase inhibition within this chemical class. The specific IC50 for 2-(4-Morpholinyl)-4,6-pyrimidinediamine was not detailed in the provided search results.
Cell-Based Assays
The anti-proliferative effects of pyrimidine derivatives have been demonstrated in multiple cancer cell lines. Studies have shown that these compounds can inhibit cell proliferation in a concentration-dependent manner. nih.govresearchgate.net For example, a 4,6-pyrimidinediamine derivative, BZF 2, significantly inhibited the proliferation of non-small cell lung cancer (NSCLC) cell lines. nih.gov Similarly, other pyrimidine compounds have shown anti-proliferative activity against glioblastoma, pancreatic, and breast cancer cell lines. semanticscholar.orgnih.govnih.gov The anti-proliferative effects are often associated with the induction of cell cycle arrest and apoptosis. nih.gov
Regarding cellular degranulation, particularly in mast cells, specific mechanisms are being explored. Mast cell degranulation releases various inflammatory mediators and is a key event in allergic reactions. nih.gov Research has shown that certain compounds can inhibit the release of mediators like serotonin (B10506) from mast cells in a dose-dependent manner, suggesting a down-modulation of mast cell hyper-degranulation. researchgate.net
Cellular Pathway Modulation and Biomarker Analysis
The therapeutic effects of pyrimidine derivatives are often rooted in their ability to modulate specific cellular pathways. For instance, dual EGFR/FGFR inhibitors can affect the FGF2-FGFR1 autocrine pathway, which is implicated in reducing sensitivity to standard EGFR inhibitors in NSCLC. nih.gov Inhibition of this pathway can lead to reduced cell migration, induction of apoptosis, and cell cycle arrest. nih.gov
In other contexts, compounds like the mTOR kinase inhibitor MLN0128 have been shown to suppress proliferation and colony formation in B-cell acute lymphoblastic leukemia (B-ALL) cells. nih.gov Levosimendan, another cardiovascular drug, has been found to increase cGMP in endothelial cells and impair the expression of inflammatory molecules, attenuating the activity of pro-inflammatory transcription factors like AP1, HIF-1α, and NF-κB. nih.gov These transcription factors and signaling molecules can serve as biomarkers to assess the compound's activity and mechanism of action.
In Vivo Efficacy Studies
Cardiovascular System Effects
The cardiovascular effects of compounds related to this compound often involve vasodilation and blood pressure regulation. Inhaled pulmonary vasodilators, for example, work by reducing pulmonary vascular resistance, which decreases the afterload on the right ventricle. emcrit.orgnih.gov This can be beneficial in conditions like pulmonary hypertension. nih.govmdpi.com
Blood pressure regulation is a key area of investigation. Antihypertensive agents can lower blood pressure by reducing peripheral sympathetic tone. nih.gov Studies on the drug Rilmenidine, for instance, have shown it significantly reduces both systolic and diastolic blood pressure and heart rate. nih.gov
Myocardial oxygen consumption is tightly linked to coronary blood flow. nih.gov The heart has a very high oxygen extraction ratio at rest, meaning that any increase in oxygen demand must be met by a corresponding increase in blood flow. nih.govlitfl.com Myocardial oxygen consumption is primarily determined by heart rate, contractility, and ventricular wall tension. nih.govcvphysiology.com Agents that cause vasodilation can improve coronary blood flow, thereby enhancing oxygen supply to the myocardium. derangedphysiology.com
Anti-tumor Efficacy in Relevant Disease Models
The anti-tumor efficacy of various pyrimidine-based compounds has been demonstrated in preclinical xenograft models. For example, a dual EGFR/FGFR inhibitor based on the 4,6-pyrimidinediamine structure was shown to significantly shrink tumor size in an in vivo model of NSCLC. nih.gov Similarly, a dual ALK/HDACs inhibitor from the 2,4-pyrimidinediamine class significantly suppressed tumor growth in a neuroblastoma xenograft model. nih.gov
Other studies have shown that novel proteasome inhibitors can achieve dose-dependent tumor growth inhibition in multiple myeloma xenograft models. aging-us.com The efficacy of these compounds is often evaluated by measuring tumor volume and weight, as well as by assessing their ability to prolong survival in animal models. nih.govresearchgate.net The combination of such compounds with other therapies, like radiotherapy, has also been explored to enhance therapeutic outcomes. mdpi.com
Table 2: Summary of In Vivo Anti-Tumor Efficacy for Selected Pyrimidine-Related Compounds
| Compound Class | Cancer Model | Efficacy Outcome |
|---|---|---|
| 4,6-pyrimidinediamine derivative (BZF 2) | NSCLC Xenograft | Obvious shrinkage of tumor size nih.gov |
| 2,4-pyrimidinediamine derivative (12a) | Neuroblastoma (SK-N-BE(2)) Xenograft | Significant suppression of tumor growth nih.gov |
| Menin-MLL1 inhibitor (DS-1594a) | Leukemia (MOLM-13) Xenograft | Highly effective in eradicating tumors and enhancing survival researchgate.net |
This table summarizes findings for various compounds with pyrimidine structures to illustrate the potential anti-tumor efficacy of this chemical class in vivo. Specific in vivo anti-tumor data for this compound was not detailed in the provided search results.
Immunomodulatory Effects in Animal Models
No specific studies detailing the immunomodulatory effects of this compound in animal models were identified.
Metabolic and Energetic Modulations (e.g., lipid uptake, energy expenditure, weight management)
Information regarding the metabolic and energetic modulations of this compound is not available in the reviewed literature.
Pharmacokinetic and Pharmacodynamic Profiling
Detailed pharmacokinetic and pharmacodynamic profiles for this compound are not publicly documented.
Absorption and Distribution Characteristics
Specific data on the absorption and distribution characteristics of this compound are not available.
Metabolite Identification and Biotransformation Pathways
There are no published studies that identify the metabolites or elucidate the biotransformation pathways of this compound.
Elimination Processes
The elimination processes of this compound have not been described in the available scientific literature.
Safety and Tolerability Assessments in Preclinical Models
Preclinical safety and tolerability assessments specifically for this compound are not available.
Future Perspectives and Advanced Research Directions
Development of Next-Generation 2-(4-Morpholinyl)-4,6-pyrimidinediamine Derivatives
The development of next-generation derivatives of the this compound scaffold is a key area of future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. The pyrimidine (B1678525) core is a versatile platform that allows for structural modifications at various positions. nih.gov Medicinal chemists can systematically alter the molecule to improve its interaction with target proteins and optimize its drug-like characteristics.
Structure-activity relationship (SAR) studies are fundamental to this process, investigating how chemical structure relates to biological activity. nih.gov For pyrimidine analogues, modifications to the pyrimidine ring can significantly impact their pharmacokinetic properties, including solubility, permeability, and metabolic stability. nih.gov The design of novel derivatives will likely focus on several key strategies:
Modification of the Pyrimidine Core: Introducing different substituents on the pyrimidine ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity for target kinases.
Bioisosteric Replacement of the Morpholine (B109124) Ring: Replacing the morpholine moiety with other heterocyclic systems can lead to improved potency and altered selectivity profiles. This approach can also be used to fine-tune the physicochemical properties of the compound.
Exploration of Different Linkers: For derivatives designed as dual-target inhibitors, the nature of the linker connecting the pyrimidine scaffold to other pharmacophores is crucial for achieving optimal activity against multiple targets.
A recent study on 4,6-pyrimidinediamine derivatives as dual EGFR/FGFR inhibitors for non-small cell lung cancer (NSCLC) highlights the potential of this scaffold. nih.gov Researchers designed and synthesized a series of these derivatives, leading to the identification of a potent and highly selective dual inhibitor. nih.gov
| Derivative Example | Target(s) | Key Findings |
| BZF 2 | EGFR/FGFR | Showed high selectivity and activity, significantly inhibited cell proliferation and migration, and induced apoptosis in NSCLC cell lines with the FGF2-FGFR1 autocrine loop. nih.gov |
Future efforts in this area will likely involve computational modeling and structure-based drug design to rationally guide the synthesis of new analogues with superior therapeutic profiles.
Exploration of Novel Molecular Targets and Polypharmacology
While the this compound scaffold is known to be a core component of kinase inhibitors, a comprehensive understanding of its full range of molecular targets is an important avenue for future research. The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a key factor in the efficacy of many cancer therapies. mdpi.com
Modern target deconvolution techniques are essential for identifying the molecular targets of bioactive small molecules. nih.govnih.gov These methods can help to:
Discover novel, high-quality drug targets.
Elucidate the mechanisms of action of new compounds.
Identify potential off-target effects that could lead to adverse events or be repurposed for new therapeutic indications.
Advanced techniques such as affinity chromatography, expression-cloning, protein microarrays, and capture compound mass spectrometry can be employed to systematically profile the protein interactions of this compound and its derivatives. nih.govnih.gov This will enable the construction of a detailed "target landscape" for this chemical class.
The exploration of polypharmacology is particularly relevant for kinase inhibitors, as many of these drugs are known to inhibit multiple kinases. mdpi.com This multi-targeting can be advantageous, potentially leading to a more robust therapeutic effect and a lower likelihood of developing resistance. For example, a study on FDA-approved CDK4/6 inhibitors revealed significant differences in their target profiles and cellular activities, highlighting the importance of understanding the polypharmacology of even closely related drugs. nih.gov
Integration into Combination Therapies for Enhanced Efficacy
The integration of this compound-based compounds into combination therapies represents a promising strategy to enhance their therapeutic efficacy and overcome drug resistance. oncohemakey.com The rationale behind combination therapy is to target multiple pathways involved in cancer cell growth and survival, leading to synergistic antitumor effects. mdpi.com
Several combination strategies can be envisioned for derivatives of this scaffold:
Combination with Chemotherapy: Combining a targeted kinase inhibitor with traditional cytotoxic chemotherapy can lead to synergistic effects. For example, the tyrosine kinase inhibitor imatinib (B729) has shown synergistic interactions with cisplatin (B142131) in head and neck cancer models. nih.gov
Combination with Other Targeted Therapies: Combining inhibitors that target different signaling pathways can be a powerful approach. For instance, in cancers with resistance to EGFR inhibitors, dual targeting of EGFR and other kinases like FGFR can be effective. nih.gov
Combination with Immunotherapy: There is growing interest in combining targeted therapies with immune checkpoint inhibitors to enhance the anti-tumor immune response. Pyrimidine depletion, which can be induced by certain antimetabolites, has been shown to enhance targeted and immune therapy combinations in acute myeloid leukemia. nih.gov
A key challenge in developing effective combination therapies is the potential for drug-drug interactions. For example, a study found that the combination of imatinib and gemcitabine (B846) resulted in antagonism, as imatinib inhibited the enzyme responsible for activating gemcitabine. nih.gov Therefore, careful preclinical evaluation is necessary to identify synergistic and avoid antagonistic combinations.
Advanced Preclinical Models and Translational Research for Clinical Development
The translation of promising compounds from the laboratory to the clinic is a major hurdle in drug development. Advanced preclinical models that more accurately recapitulate human disease are crucial for improving the predictive value of preclinical studies. For this compound derivatives, the use of patient-derived xenograft (PDX) and organoid models offers significant advantages over traditional cell line-based approaches.
Patient-Derived Xenografts (PDXs): PDX models are created by implanting tumor tissue from a patient directly into an immunodeficient mouse. mdpi.com These models have been shown to:
Conserve the biological features of the original tumor, including its histological architecture and genetic profile. mdpi.comnih.gov
Reflect the drug sensitivity of the patient's tumor, making them a powerful tool for preclinical drug evaluation and personalized medicine. mdpi.com
PDX models can be used to test the efficacy of novel this compound derivatives in a setting that more closely mimics the clinical scenario. nih.gov
Patient-Derived Organoids (PDOs): PDOs are three-dimensional, in vitro cultures derived from patient tumors that can self-organize into structures resembling the original tissue. The advantages of PDOs include:
They can be established from a variety of tumor types.
They retain the genetic and phenotypic heterogeneity of the original tumor.
They are amenable to high-throughput drug screening, allowing for the rapid evaluation of new compounds and combination therapies.
The use of these advanced preclinical models in the development of this compound derivatives will be essential for generating robust preclinical data to support their advancement into clinical trials.
Exploration of Resistance Mechanisms and Strategies for Overcoming Them
A major challenge in cancer therapy is the development of drug resistance. For targeted therapies like kinase inhibitors, resistance can arise through a variety of mechanisms, including:
On-target mutations: Mutations in the target kinase can prevent the drug from binding effectively.
Bypass signaling: Activation of alternative signaling pathways can compensate for the inhibition of the primary target.
Drug efflux: Increased expression of drug transporters like P-glycoprotein can pump the drug out of the cancer cells.
Understanding the potential mechanisms of resistance to this compound-based inhibitors is crucial for developing strategies to overcome it. Research in this area should focus on:
Identifying resistance mutations: This can be done by sequencing the DNA of tumors that have developed resistance to the drug.
Elucidating bypass pathways: This can be achieved through genomic and proteomic analysis of resistant cells.
Developing next-generation inhibitors: These inhibitors can be designed to be effective against common resistance mutations. nih.gov
Designing rational combination therapies: Combining the inhibitor with a drug that targets a bypass pathway can be an effective strategy to prevent or overcome resistance. nih.gov
For example, studies on pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors have shown that they can inhibit the P-glycoprotein transporter, suggesting a potential strategy for overcoming multidrug resistance. mdpi.comnih.gov
By proactively investigating resistance mechanisms, researchers can develop more durable and effective therapies based on the this compound scaffold.
Q & A
Q. How can computational modeling enhance the design of this compound analogs with improved potency?
- Answer :
- Molecular docking : Simulate binding to sGC’s catalytic domain (PDB: 3HLS) to identify key interactions (e.g., hydrogen bonds with Arg231).
- QSAR models : Train algorithms on IC₅₀ data from analogs to predict substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
